Methyl amino(oxo)acetate
Description
Methyl amino(oxo)acetate is an organic compound with the molecular formula C3H5NO3 It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group
Properties
IUPAC Name |
methyl 2-amino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-7-3(6)2(4)5/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHVVDLIHWAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977746 | |
| Record name | Methyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62155-27-5 | |
| Record name | Acetic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl amino(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of glycine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of this compound.
Another method involves the esterification of glycine with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically requires refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like distillation or crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl amino(oxo)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl amino(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as enzyme inhibitors and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl amino(oxo)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, participating in catalytic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl amino(oxo)acetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl amino(oxo)propionate: Contains an additional carbon in the backbone.
Methyl amino(oxo)butyrate: Has a longer carbon chain compared to methyl amino(oxo)acetate.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl or longer-chain analogs. Additionally, its small size and functional groups make it a versatile building block in organic synthesis.
Biological Activity
Methyl amino(oxo)acetate, also known as methyl acetyl(isopropyl)aminoacetate, is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the chemical formula CHN\O and features a unique molecular structure that contributes to its biological activity. The compound's structure includes an amino group, which is significant for its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various microbial strains. The compound has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays demonstrated that this compound exhibits significant antibacterial activity, comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
| Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 5 | Clotrimazole | 4 |
| Escherichia coli | 10 | Ampicillin | 8 |
| Candida albicans | 3 | Fluconazole | 2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2) and breast cancer cells. The IC values for these cell lines were significantly lower than those for traditional chemotherapeutics like Adriamycin.
| Cancer Cell Line | IC (µM) | Comparison Drug | IC (µM) |
|---|---|---|---|
| HepG2 | 3.57 | Adriamycin | 4.50 |
| MCF-7 | 5.20 | Doxorubicin | 6.00 |
These results indicate that this compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its antioxidant activity. The compound showed significant radical scavenging capabilities in assays such as DPPH and ABTS.
| Assay Type | Radical Scavenging Activity (%) |
|---|---|
| DPPH | 92% |
| ABTS | 91% |
These findings suggest that this compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against bacterial strains showed a notable reduction in bacterial growth rates when treated with the compound. The study concluded that this compound could be developed into a novel antibacterial agent.
- Cytotoxicity in Cancer Research : In a comparative study involving various anticancer agents, this compound was found to outperform several conventional drugs in terms of cytotoxicity against HepG2 cells. This suggests its potential as an alternative treatment option in oncology.
- Antioxidant Properties : Research on the antioxidant properties of this compound revealed that it could significantly reduce oxidative stress markers in cellular models, indicating its potential role in preventing diseases associated with oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
